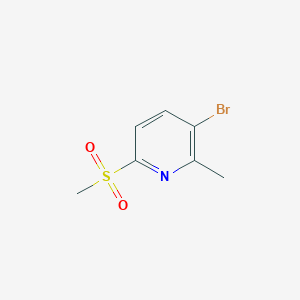

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Descripción

Propiedades

IUPAC Name |

3-bromo-2-methyl-6-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASCEOWFAKTDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine typically involves the bromination of 2-methyl-6-(methylsulfonyl)pyridine. One common method includes the use of bromotrimethylsilane as a brominating agent . Another approach involves the oxidation of 3-methyl-2-(methylsulfonyl)pyridine using m-chloroperbenzoic acid (m-CPBA) followed by bromination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methylsulfonyl group can be further oxidized to sulfone derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like m-CPBA are used for oxidation.

Major Products:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation Reactions: Products include sulfone derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine exhibit a range of biological activities:

- Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes involved in cell signaling pathways, potentially leading to therapeutic effects against various diseases. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial in cancer biology .

- Antimicrobial Properties : The presence of halogens such as bromine often enhances the antimicrobial activity of organic compounds. This suggests potential applications in developing new antimicrobial agents .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory diseases .

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with key enzymes showed promising results in inhibiting specific pathways involved in tumor growth. The compound was tested against several cancer cell lines, displaying dose-dependent inhibition and highlighting its potential as an anticancer agent.

Case Study 2: Synthesis and Application in Pesticides

Research has explored the synthesis of derivatives of this compound as intermediates for pesticide development. These derivatives exhibited enhanced efficacy against pests while maintaining safety profiles for non-target organisms .

Mecanismo De Acción

The specific mechanism of action for 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is not well-documented. its reactivity is primarily influenced by the presence of the bromine and methylsulfonyl groups, which can participate in various chemical transformations.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Functional Group Impact on Reactivity and Bioactivity

- Methylsulfonyl (-SO₂CH₃) : Enhances aqueous solubility and electrostatic interactions in biological targets. This group is critical in antidiabetic intermediates, as seen in tricyclic compound syntheses .

- Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic stability, often utilized in agrochemicals and CNS-targeting drugs .

- Chloro (-Cl) : Provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .

Actividad Biológica

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is an organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a methylsulfonyl group attached to a pyridine ring. This combination of substituents suggests potential biological activities that warrant further investigation. Despite limited direct studies on this specific compound, related research provides insights into its possible applications and mechanisms of action.

- Molecular Formula : C7H8BrNO2S

- Molecular Weight : Approximately 236.09 g/mol

- Structure : The compound features a bromine atom at the third position, a methyl group at the second position, and a methylsulfonyl group at the sixth position of the pyridine ring.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in the pyridine class often demonstrate antimicrobial properties, making them candidates for further exploration in drug development against bacterial infections.

- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, certain pyridine derivatives have been noted for their ability to suppress COX-2 activity effectively .

- Anticancer Potential : Studies have highlighted that pyridine-based compounds can inhibit cancer cell proliferation. For example, structural analogs have been reported to induce apoptosis in various cancer cell lines, including breast and liver cancer cells .

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors involved in critical biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as COX, which plays a significant role in inflammation and pain signaling.

- Receptor Modulation : It may interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

1. Antimicrobial Activity

A review of related compounds indicated that pyridine derivatives often exhibit significant antimicrobial properties. For example, studies on structurally similar compounds have shown effective inhibition against various bacterial strains. This suggests that this compound could also possess similar effects.

2. Anti-inflammatory Properties

Research has demonstrated that certain pyridine derivatives can significantly reduce inflammation by inhibiting COX enzymes. For instance, compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . This positions this compound as a potential candidate for further studies in anti-inflammatory drug development.

3. Anticancer Activity

In vitro studies on related compounds have revealed their ability to inhibit cancer cell growth and induce apoptosis. Notably, some derivatives were found to enhance caspase activity in breast cancer cells, indicating their potential as anticancer agents . The unique functional groups in this compound may also contribute to similar anticancer properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-methylpyridine | Bromine at the fifth position | Lacks sulfonyl group |

| 3-Methyl-2-bromopyridine | Bromine at the third position | Different methyl substitution pattern |

| 4-Bromo-3-methylpyridine | Bromine at the fourth position | Varying biological activity |

| 3-Bromo-4-(methylsulfonyl)pyridine | Sulfonyl group at the fourth position | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine?

- Methodology : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with 2-methylpyridine, followed by bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation. Subsequent sulfonylation at the 6-position can be achieved via sulfonic acid chlorides or oxidation of a methylthio intermediate (e.g., using oxone). Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid over-oxidation or side reactions .

- Key Considerations : Monitor regioselectivity during bromination; steric effects from the 2-methyl group may influence substitution patterns. Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended. For sulfonyl-containing compounds, silica gel compatibility should be verified to prevent decomposition.

- Characterization :

- NMR Spectroscopy : Analyze ¹H NMR for splitting patterns (e.g., deshielded protons near sulfonyl groups). ¹³C NMR identifies quaternary carbons adjacent to bromine.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and isotopic patterns from bromine.

- X-ray Crystallography : If crystals are obtainable, this resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The methylsulfonyl group is a strong electron-withdrawing meta-director, activating the pyridine ring for nucleophilic substitution at the 3-bromo position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids can replace bromine, but steric hindrance from the 2-methyl group may require bulky ligands (e.g., SPhos) to enhance efficiency .

- Experimental Design : Screen ligands and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize coupling yields. Monitor reaction progress via TLC or in-situ IR.

Q. What strategies mitigate competing side reactions during functionalization?

- Competing Pathways : Bromine displacement may compete with sulfonyl group reactivity (e.g., nucleophilic attack on sulfur).

- Solutions :

- Use protecting groups (e.g., silyl ethers) for sulfonyl moieties during bromination.

- Employ low temperatures (-20°C to 0°C) to suppress sulfonate ester formation .

- Select non-nucleophilic bases (e.g., DBU) in coupling reactions to avoid deprotonation-induced side products .

Q. How can researchers resolve contradictions in reported reaction yields for bromine substitution?

- Data Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time across studies. For example, polar aprotic solvents may accelerate SNAr mechanisms but increase byproduct formation.

- Case Study : A study using Pd(dba)₂/XPhos in dioxane achieved 85% yield, while another with Pd(OAc)₂ in DMF reported 60% yield, attributed to catalyst decomposition in DMF .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

- Thermal Stability : Decomposition above 150°C (DSC/TGA analysis).

- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group.

- Moisture Sensitivity : Hygroscopic; keep under inert gas or desiccated conditions .

Methodological Tables

Table 1 : Optimal Conditions for Suzuki Coupling of this compound

| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 92 | |

| 4-Fluorophenyl | PdCl₂(dppf)/PCy₃ | K₂CO₃ | THF | 78 |

Table 2 : Spectroscopic Data for Key Intermediates

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 3-Bromo-2-methylpyridine | 2.55 (s, 3H, CH₃), 7.25 (m, 2H) | 23.1 (CH₃), 121–145 (C-Br) | 172.02 [M+H]⁺ |

| 6-Methylsulfonyl derivative | 3.15 (s, 3H, SO₂CH₃), 8.10 (d, 1H) | 44.2 (SO₂CH₃), 158 (C-SO₂) | 248.00 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.